Cyclohexylamine

Amine Chemistry Basicity Reaction Optimization

Researchers requiring cyclohexylamine for pharmaceutical synthesis often encounter quality variance that compromises aminoglycoside antibiotic routes. Generic amines fail as direct replacements-hexylamine lacks the cyclic structure critical for paromomycin analog building blocks, while differing pKa (~11.3) and steam distribution ratios invalidate corrosion inhibition applications. • Validated Glipizide EP Impurity B; building block for paromomycin analog synthesis • High steam distribution ratio for condensate-line corrosion inhibition in boiler systems • PMT competitive inhibitor (Kᵢ = 9.1 µM); superior affinity vs. n-butylamine (Kᵢ = 11.0 µM)

Molecular Formula C6H11NH2
C6H13N
C6H13N
Molecular Weight 99.17 g/mol
CAS No. 157973-60-9
Cat. No. B126512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylamine
CAS157973-60-9
SynonymsCyclohexylamine
Cyclohexylamines
Molecular FormulaC6H11NH2
C6H13N
C6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N
InChIInChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2
InChIKeyPAFZNILMFXTMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 2500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble (NTP, 1992)
10.08 M
Very soluble in ethanol, miscible in ether and acetone.
Miscible with common organic solvents: alcohol, ethers, ketones, esters, aliphatic hydrocarbons;  completely miscible with aromatic hydrocarbons.
SOL IN CHLORINATED HYDROCARBONS, MINERAL OIL, PEANUT OIL AND SOYA BEAN OIL
Miscible with water.
1000 mg/mL at 20 °C
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylamine (CAS 157973-60-9): Technical Overview for Scientific Procurement


Cyclohexylamine (CAS 157973-60-9, also known as CAS 108-91-8), also referred to as cyclohexanamine or hexahydroaniline, is an aliphatic primary amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol [1]. It is a clear, colorless liquid with a characteristic fishy odor and is miscible with water [2]. This compound serves as a versatile chemical intermediate with wide-ranging industrial applications, including its use as a building block for pharmaceuticals (e.g., paromomycin analogs), a corrosion inhibitor in steam systems, and a precursor for rubber chemicals, pesticides, and artificial sweeteners .

Why In-Class Substitution of Cyclohexylamine (CAS 157973-60-9) is Not Advisable Without Comparative Data


Cyclohexylamine belongs to the aliphatic amine class, but its cyclic structure confers distinct physicochemical and performance characteristics compared to its acyclic or aromatic counterparts. Simple substitution with a generic amine—such as hexylamine, aniline, or even a different cyclic amine like morpholine—is not a trivial one-to-one replacement. Critical performance parameters, including basicity (pKa), nucleophilicity, corrosion inhibition efficiency, and steam volatility (distribution ratio), vary significantly and are dictated by molecular structure [1]. Relying on a seemingly similar compound without quantitative comparative evidence can lead to suboptimal or even failed outcomes in critical applications such as pharmaceutical synthesis, boiler water treatment, or enzymatic inhibition studies. The following sections provide the necessary comparative data to guide informed selection and procurement decisions.

Cyclohexylamine (CAS 157973-60-9): Quantified Comparative Performance Data for Scientific Selection


Comparative Basicity: Cyclohexylamine vs. Aniline and Aliphatic Amines

Cyclohexylamine exhibits a significantly higher basicity (pKa ≈ 11.3) compared to its aromatic analog aniline (pKa ≈ 9.4) and is also stronger than common aliphatic amines like methylamine (pKa ≈ 10.6) and ethylamine (pKa ≈ 10.6) [1]. This is due to the lack of resonance stabilization of the lone pair on nitrogen in cyclohexylamine, making the electrons more available for protonation compared to the conjugated system in aniline . The enhanced basicity of cyclohexylamine is a key differentiator for applications requiring a stronger base without the resonance-stabilized character of aromatic amines.

Amine Chemistry Basicity Reaction Optimization

Comparative Corrosion Inhibition Efficiency: Cyclohexylamine vs. Hexylamine

In a comparative study of acid corrosion inhibitors for carbon steel, cyclohexylamine (CHA) and its acyclic analog, hexylamine (HA), were tested. While structurally similar, the acyclic HA demonstrated superior performance, achieving 85.13% inhibition efficiency compared to 81.06% for the cyclic CHA in 2 N HCl at 25°C [1]. This 4.07% absolute difference highlights the impact of molecular cyclization on inhibition efficacy, with the linear chain providing better surface coverage and protection [2].

Corrosion Inhibition Carbon Steel Acid Environments

Comparative Enzymatic Inhibition: Cyclohexylamine vs. n-Butylamine in PMT Assays

In the study of putrescine N-methyltransferase (PMT), an enzyme involved in tropane alkaloid biosynthesis, monoamines were evaluated as competitive inhibitors. Cyclohexylamine (CHA) and n-butylamine were among the most potent inhibitors identified. The inhibition constant (Kᵢ) for CHA was determined to be 9.1 µM, which is slightly more potent than n-butylamine's Kᵢ of 11.0 µM and exo-2-aminonorbornane's Kᵢ of 10.0 µM under the same assay conditions [1]. This indicates that CHA has a marginally higher affinity for the enzyme's active site compared to its straight-chain analog n-butylamine.

Enzyme Inhibition Alkaloid Biosynthesis PMT Assay

Comparative Corrosion Inhibitor Formulation Performance: Cyclohexylamine vs. Diethylaminoethanol (DEAE)

A comparative study evaluated corrosion inhibitor formulations containing either cyclohexanamine (CHA) or 2-(diethylamino)ethanol (DEAE) in combination with N-oleyl-1,3-propanediamine. Electrochemical impedance spectroscopy and visual observations demonstrated that both formulations offered comparable protection against corrosion [1]. Quartz-crystal microbalance with dissipation monitoring (QCM-D) further indicated that the films formed from both formulations had similar adsorption kinetics, rigidity, and hydrophobicity, rendering them equally effective at isolating metal surfaces from water [2]. This suggests that from a performance standpoint, CHA and DEAE are functionally interchangeable in this specific film-forming amine (FFA) application.

Film-Forming Amines Steam Systems Water Treatment

Comparative Steam Volatility: Cyclohexylamine Distribution Ratio in Boiler Systems

Cyclohexylamine is noted for having one of the highest steam distribution ratios among neutralizing amines used in boiler water treatment [1]. The steam distribution ratio—the ratio of amine concentration in the steam phase to that in the liquid phase—is a critical parameter for effective corrosion protection throughout a steam system, including remote condensate lines. A high distribution ratio ensures that the amine effectively carries over with the steam, providing neutralizing capacity against carbonic acid far from the boiler itself. This property is a key differentiator for CHA compared to other amines like morpholine or DEAE, which may have lower volatility and thus less effective protection in certain parts of a steam network [2].

Steam Corrosion Neutralizing Amine Volatility

Cyclohexylamine (CAS 157973-60-9): Optimal Application Scenarios Based on Quantified Comparative Evidence


Pharmaceutical Intermediate for Aminoglycoside Antibiotics

Cyclohexylamine is a validated building block for the synthesis of paromomycin analogs, a class of aminoglycoside antibiotics . Its defined structure and purity are essential for this specific synthetic route, and its use is supported by its characterization as Glipizide EP Impurity B, highlighting its relevance in pharmaceutical quality control . The compound's high basicity (pKa ≈ 11.3) may also be advantageous in certain synthetic steps requiring a strong, non-aromatic amine base.

Steam System Corrosion Inhibitor for Extended Condensate Lines

Given its documented high steam distribution ratio, cyclohexylamine is ideally suited for neutralizing carbonic acid corrosion in extensive boiler and steam systems, particularly those with long condensate return lines . This property ensures effective protection throughout the entire steam network, a critical factor for maintaining system integrity in industrial plants, hospitals, and food processing facilities where steam is used for humidification or heating . The compound's performance in film-forming amine formulations is comparable to that of DEAE, offering flexibility in formulation design [3].

Enzymatic Studies of Putrescine N-Methyltransferase (PMT)

Cyclohexylamine serves as a potent competitive inhibitor of PMT, with a Kᵢ of 9.1 µM, demonstrating slightly higher affinity than the commonly used n-butylamine (Kᵢ = 11.0 µM) . This makes it a valuable tool compound for researchers investigating tropane alkaloid biosynthesis and enzyme kinetics. Its use in root culture studies has been shown to drastically reduce alkaloid intermediates at 1 mM concentration, providing a robust experimental control for pathway analysis .

Acid Corrosion Protection for Carbon Steel (Where Acyclic Analog is Superior)

While cyclohexylamine provides 81.06% corrosion inhibition for carbon steel in 2 N HCl at 25°C, direct comparative evidence shows that its acyclic analog, hexylamine, achieves a higher efficiency of 85.13% under identical conditions . This scenario highlights a critical application where cyclohexylamine is effective but not the optimal choice; if maximum acid-phase corrosion protection is the primary objective, the data supports selecting hexylamine over cyclohexylamine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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